molecular formula C11H13FO3 B14021856 Methyl 3-fluoro-4-propoxybenzoate

Methyl 3-fluoro-4-propoxybenzoate

Cat. No.: B14021856
M. Wt: 212.22 g/mol
InChI Key: DHJJMHYZOQLDTH-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-propoxybenzoate is an organic compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a fluorine atom and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-fluoro-4-propoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluoro-4-propoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-propoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to form alcohols or other derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-fluoro-4-propoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-propoxybenzoate involves its interaction with specific molecular targets. The fluorine atom and propoxy group on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-fluoro-4-propoxybenzoate is unique due to the presence of the propoxy group, which can impart different physicochemical properties and reactivity compared to its methoxy analogs. This uniqueness can be exploited in various chemical syntheses and applications .

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

methyl 3-fluoro-4-propoxybenzoate

InChI

InChI=1S/C11H13FO3/c1-3-6-15-10-5-4-8(7-9(10)12)11(13)14-2/h4-5,7H,3,6H2,1-2H3

InChI Key

DHJJMHYZOQLDTH-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)OC)F

Origin of Product

United States

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